N'-(Diaminomethylidene)-N-ethyl-N-(5-methyl-1,2-oxazol-3-yl)guanidine
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Overview
Description
N-Ethyl-N-(5-methyl-1,2-oxazol-3-yl)imidodicarbonimidic diamide is a heterocyclic compound with a molecular formula of C8H14N6O. It is primarily used in research settings and is known for its unique structure, which includes an oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the correct formation of the compound .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in research laboratories under stringent conditions to maintain its purity and efficacy. The process involves multiple steps, including purification and characterization using techniques such as NMR, HPLC, and LC-MS .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-(5-methyl-1,2-oxazol-3-yl)imidodicarbonimidic diamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-Ethyl-N-(5-methyl-1,2-oxazol-3-yl)imidodicarbonimidic diamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-Ethyl-N-(5-methyl-1,2-oxazol-3-yl)imidodicarbonimidic diamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their functions. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
N-(5-Methyl-1,2-oxazol-3-yl)benzenesulfonamide: Another oxazole derivative with similar biological activities.
(5-Methyl-1,2-oxazol-3-yl)methanesulfonamide: Known for its antimicrobial properties.
(5-Methyl-1,2-oxazol-3-yl)methanethiol: Used in various chemical synthesis processes .
Uniqueness
N-Ethyl-N-(5-methyl-1,2-oxazol-3-yl)imidodicarbonimidic diamide stands out due to its specific combination of an oxazole ring with an imidodicarbonimidic diamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
777002-31-0 |
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Molecular Formula |
C8H14N6O |
Molecular Weight |
210.24 g/mol |
IUPAC Name |
3-(diaminomethylidene)-1-ethyl-1-(5-methyl-1,2-oxazol-3-yl)guanidine |
InChI |
InChI=1S/C8H14N6O/c1-3-14(8(11)12-7(9)10)6-4-5(2)15-13-6/h4H,3H2,1-2H3,(H5,9,10,11,12) |
InChI Key |
PUOJQMNPCRBTND-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=NOC(=C1)C)C(=N)N=C(N)N |
Origin of Product |
United States |
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